molecular formula C13H11ClN2O B3018334 (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-24-0

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No.: B3018334
CAS No.: 939893-24-0
M. Wt: 246.69
InChI Key: SCMOVZPJXDYZQE-SXGWCWSVSA-N
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Description

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is a complex organic compound that features a combination of a chlorobenzyl group and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of 2-chlorobenzyl chloride with 4-pyridinylmethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ammoniumolate salt. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, ammonia in ethanol, thiol compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]amine
  • (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]hydrazine
  • (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]thiol

Uniqueness

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOVZPJXDYZQE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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